molecular formula C15H17N3O5 B2688595 N'-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 2320466-12-2

N'-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2688595
CAS No.: 2320466-12-2
M. Wt: 319.317
InChI Key: MAARQYBEOIFSGT-UHFFFAOYSA-N
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Description

N’-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a benzofuran ring, an oxazole ring, and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxazole Ring Formation: The oxazole ring is often synthesized via cyclization reactions involving amides and aldehydes or ketones.

    Coupling Reactions: The benzofuran and oxazole rings are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the benzofuran ring.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially converting it to a more saturated form.

    Substitution: The compound can participate in substitution reactions, especially at the amide and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N’-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-9-7-12(18-23-9)17-14(20)13(19)16-8-15(21)5-2-3-11-10(15)4-6-22-11/h4,6-7,21H,2-3,5,8H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAARQYBEOIFSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCCC3=C2C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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